molecular formula C11H21N3O2 B2768618 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione CAS No. 957002-75-4

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione

Cat. No.: B2768618
CAS No.: 957002-75-4
M. Wt: 227.308
InChI Key: YWQLZWIVFVTAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analogues Development

A simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a compound structurally related to 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione, has been developed. This synthesis pathway facilitates the creation of analogues of imidazole alkaloids naamidine A and G, showcasing the utility of such compounds in synthetic organic chemistry and drug development (Witchard & Watson, 2010).

Applications in Supramolecular Chemistry

Glycolurils, including analogues of this compound, have found extensive applications in various scientific and technological fields. These compounds are utilized as pharmacologically active agents (antibacterial, nootropic, neurotropic agents, etc.), in explosives, gelators, and as building blocks in supramolecular chemistry, highlighting their versatility and importance in modern chemical research (Kravchenko, Baranov, & Gazieva, 2018).

Antidiabetic and Antihistamic Agents

Research has shown the potential of spirobicycloimidazolidine-2,4-diones, structurally related to this compound, as antidiabetic agents and inhibitors of aldose reductase, an enzyme involved in diabetic complications. This dual action suggests a promising avenue for treating diabetes and its complications with a single medication, underscoring the therapeutic potential of these compounds (Iqbal et al., 2013).

Antibacterial and Antifungal Activities

The synthesis of novel 5-(aminomethylene)thiazolidine-2,4-dione derivatives, which share a core structure with this compound, has led to the discovery of compounds with significant antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Mohanty et al., 2015).

Conversion of CO2 into Value-Added Chemicals

The ability of 1-butyl-3-methylimidazolium acetate to act as both solvent and catalyst for the efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones at atmospheric pressure demonstrates the environmental and green chemistry applications of imidazoline derivatives. This research offers a pathway towards the sustainable production of value-added chemicals from CO2, aligning with global efforts to address climate change and resource efficiency (Lu et al., 2014).

Safety and Hazards

The compound is not classified as hazardous according to GHS criteria .

Properties

IUPAC Name

3-amino-5-heptyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQLZWIVFVTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(C(=O)N(C(=O)N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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